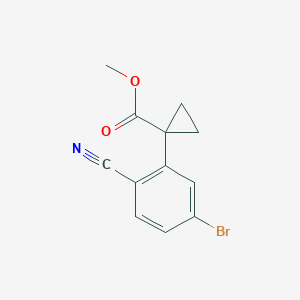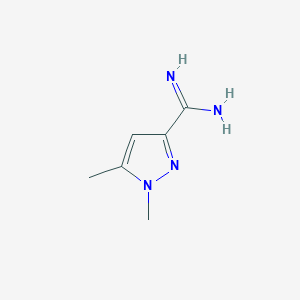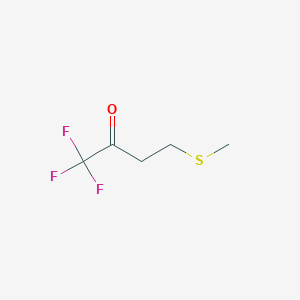
1,1,1-Trifluoro-4-(methylthio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-(methylthio)butan-2-one is an organic compound with the molecular formula C5H7F3OS It is characterized by the presence of trifluoromethyl and methylthio groups attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(methylthio)butan-2-one typically involves the introduction of trifluoromethyl and methylthio groups into a butanone structure. One common method involves the reaction of 1,1,1-trifluoroacetone with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-(methylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-(methylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-(methylthio)butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in various biochemical reactions, potentially affecting enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 1-amino-4,4,4-trifluoro-butan-2-ol
Uniqueness
1,1,1-Trifluoro-4-(methylthio)butan-2-one is unique due to the combination of trifluoromethyl and methylthio groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C5H7F3OS |
|---|---|
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H7F3OS/c1-10-3-2-4(9)5(6,7)8/h2-3H2,1H3 |
Clave InChI |
UCBYLYNBOGCFJV-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


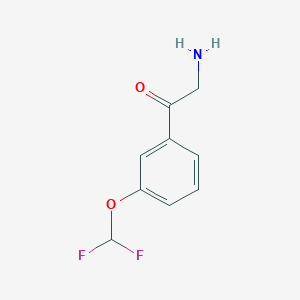
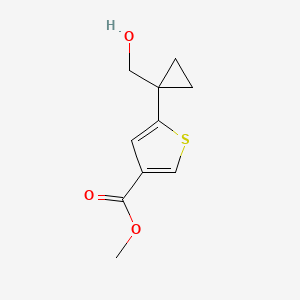




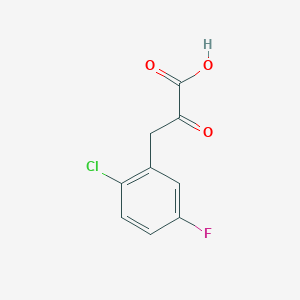
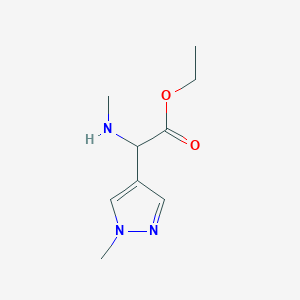
![rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)
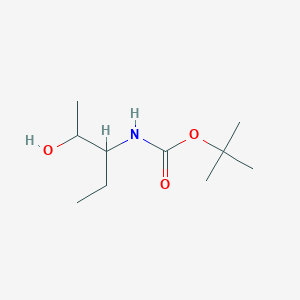
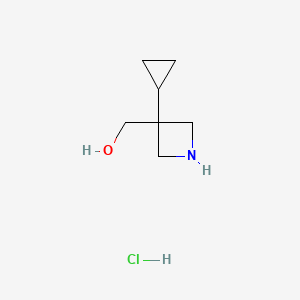
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
